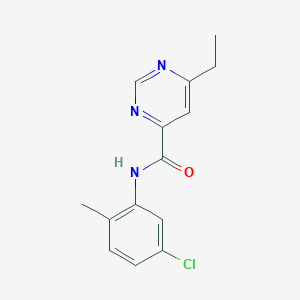
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, which is a type of enzyme that plays a crucial role in the immune system's response to inflammation. CP-690,550 has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of various autoimmune and inflammatory diseases.
Wirkmechanismus
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. JAK enzymes are responsible for phosphorylating and activating various transcription factors, which then activate the genes that produce pro-inflammatory cytokines. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces the production of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and an improvement in the symptoms of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK enzymes in various cellular processes. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also relatively stable and has a long half-life in vivo, making it suitable for in vivo experiments.
However, there are also limitations to using N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as the tyrosine kinase c-Met. This can lead to unwanted side effects and can complicate the interpretation of experimental results. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is also a relatively large and complex molecule, which can make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also shown potential for the treatment of other diseases, such as graft-versus-host disease and atopic dermatitis, which could be further explored. Finally, more research is needed to fully understand the mechanisms of action of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,6-dichloropyrimidine with ethyl acetoacetate to form 2-ethyl-6-chloropyrimidine-4,5-dicarboxylic acid ethyl ester. This compound is then reacted with 5-chloro-2-methylphenylamine to form the desired product, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide works by inhibiting the JAK enzymes, which are involved in the signaling pathways that lead to inflammation. By blocking these enzymes, N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces inflammation and improves the symptoms of these diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-11-7-13(17-8-16-11)14(19)18-12-6-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBSEMMCDPROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

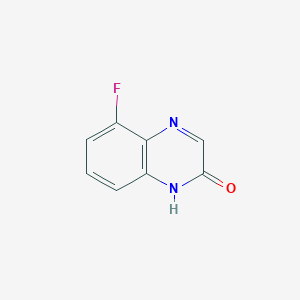
![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)
![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)
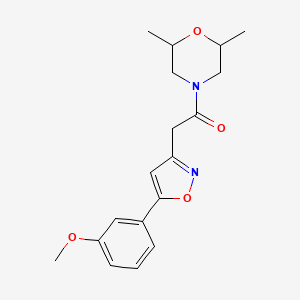
![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)
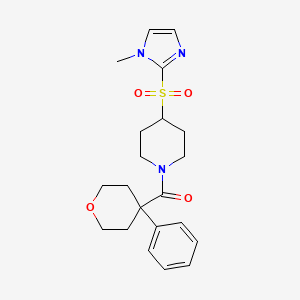
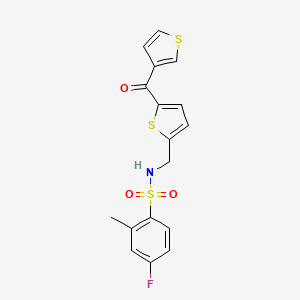
![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)
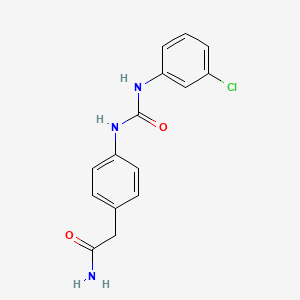

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)